molecular formula C10H9N3O4 B3005882 4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 84377-96-8

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B3005882
CAS No.: 84377-96-8
M. Wt: 235.199
InChI Key: SNRRKCPVXFFFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a heterocyclic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with additional nitro and methyl substituents. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-nitrobenzoyl chloride with ethylenediamine in the presence of a base, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Major Products Formed

    Reduction: 4-Methyl-7-amino-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

    Substitution: Various substituted derivatives depending on the electrophile used

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Scientific Research Applications

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The nitro group may also play a role in the compound’s reactivity and interaction with other biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Lacks the nitro group, which may result in different pharmacological properties.

    7-Nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Lacks the methyl group, which may affect its reactivity and binding affinity.

    4-Methyl-7-chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to the presence of both methyl and nitro substituents, which can significantly influence its chemical reactivity and pharmacological profile

Properties

IUPAC Name

4-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-12-5-9(14)11-8-3-2-6(13(16)17)4-7(8)10(12)15/h2-4H,5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRKCPVXFFFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods I

Procedure details

300 ml of 89 percent nitric acid are treated portionwise at room temperature over a period of 35 minutes with 94.5 g (496.8 mmol) of 3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione. The mixture is stirred at room temperature for 18 hours and poured into 3.5 l of ice-water. The precipitated material is filtered off under suction, washed with water and dried at 70° in vacuo. There is obtained 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 252°-253°.
[Compound]
Name
ice water
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
94.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

300 ml of 89 percent nitric acid are treated portionwise at room temperature over a period of 35 minutes with 94.5 g. (496.8 mmol) of 3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione. The mixture is stirred at room temperature for 18 hours and poured into 3.5 l of ice-water. The precipitated material is filtered off under suction, washed with water and dried at 70° in vacuo. There is obtained 3,4-dihydro-4-methyl-7-nitro-2H-1,4-benzodiazepine-2,5(1H)-dione of melting point 252°-253°.
Quantity
496.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3.5 L
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.